molecular formula C6H11NO4 B3317794 (2R,3R)-3-Methylglutamic acid CAS No. 97550-61-3

(2R,3R)-3-Methylglutamic acid

Cat. No.: B3317794
CAS No.: 97550-61-3
M. Wt: 161.16 g/mol
InChI Key: FHJNAFIJPFGZRI-NQXXGFSBSA-N
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Description

(2R,3R)-3-Methylglutamic acid is a chiral amino acid derivative with the molecular formula C6H11NO4 It is an isomer of glutamic acid, where the methyl group is attached to the third carbon atom in the (2R,3R) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Methylglutamic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the use of (2R,3R)-tartaric acid as a starting material can lead to the formation of this compound through a series of chemical reactions, including esterification, reduction, and hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts or microbial fermentation processes. These methods offer high enantioselectivity and yield, making them suitable for large-scale production. The use of genetically engineered microorganisms, such as Corynebacterium glutamicum, has been explored for the efficient production of optically pure this compound .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methylglutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include keto acids, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-Methylglutamic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme-substrate interactions and protein folding.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a precursor for the synthesis of pharmaceuticals and as a component in drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. Its biocompatibility and non-toxicity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (2R,3R)-3-Methylglutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include the activation or inhibition of metabolic enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Glutamic Acid: The parent compound, differing only by the absence of the methyl group.

    (2S,3S)-3-Methylglutamic Acid: The enantiomer of (2R,3R)-3-Methylglutamic acid.

    (2R,3S)-3-Methylglutamic Acid: A diastereomer with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2R,3R)-2-amino-3-methylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJNAFIJPFGZRI-NQXXGFSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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